1-azaspiro[4.5]decan-8-ol hydrochloride
Description
1-Azaspiro[4.5]decan-8-ol hydrochloride is a spirocyclic amine hydrochloride salt with the molecular formula C₉H₁₈ClNO and a molar mass of 191.7 g/mol . Its structure features a nitrogen atom at position 1 (forming the azaspiro core) and a hydroxyl group at position 8, with the spiro junction bridging a five-membered and a six-membered ring. This compound is typically synthesized via hydrogenation or cyclization reactions, as evidenced by its derivatives in spirocyclic synthesis protocols .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[4.5]decan-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFKGUWMCWRDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)O)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-azaspiro[45]decan-8-ol hydrochloride involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Cis-1-Azaspiro[4.5]decan-8-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cis-1-Azaspiro[4.5]decan-8-ol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-azaspiro[4.5]decan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Spirocyclic Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-azaspiro[4.5]decan-8-ol hydrochloride, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves spirocyclization of amine precursors with ketones or alcohols under basic conditions. For example, tetrahydrofuran (THF) is commonly used as a solvent, and bases like NaH facilitate ring closure. The hydroxyl group in the final structure is introduced via selective reduction of a ketone intermediate or through hydroxylation reactions .
- Key Steps :
Cyclization of a secondary amine with a carbonyl-containing precursor.
Acidic or basic workup to isolate the spirocyclic intermediate.
Hydrochloride salt formation via HCl treatment.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) confirms the spirocyclic scaffold and hydroxyl group placement. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies the hydroxyl stretch (~3200–3600 cm⁻¹) and amine hydrochloride bands .
Q. What are the primary biological targets of this compound in enzyme inhibition studies?
- Methodological Answer : The compound’s hydroxyl and spirocyclic amine groups enable interactions with enzymes such as kinases or hydrolases. In vitro assays (e.g., fluorometric or colorimetric enzyme activity tests) are used to measure IC₅₀ values. Molecular docking studies predict binding modes to active sites, supported by kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Methodological Answer : Reaction optimization involves:
Solvent Screening : Testing polar aprotic solvents (e.g., THF vs. DMF) to enhance cyclization efficiency.
Catalyst Selection : Transition metals (e.g., Pd/C) may accelerate hydrogenation steps.
Temperature Control : Lower temperatures (0–5°C) reduce side reactions during spirocyclization.
Contradictions in yield data across studies may arise from impurities in starting materials or variations in HCl salt crystallization conditions .
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions often stem from dynamic rotational isomerism in the spirocyclic system. Strategies include:
Variable-temperature NMR to observe coalescence of split peaks.
Deuteration experiments to simplify coupling patterns.
Computational modeling (DFT) to predict energetically favored conformers .
Q. What strategies ensure stability during in vivo formulation studies of this compound?
- Methodological Answer :
Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
pH Adjustment : Maintain pH 3–4 to prevent amine deprotonation and degradation.
Lyophilization : Stabilize the hydrochloride salt for long-term storage.
Stability testing via HPLC under simulated physiological conditions (37°C, 0.1 M PBS) is critical .
Safety and Handling
Q. What are the recommended storage conditions to maintain compound integrity?
- Methodological Answer : Store desiccated at 2–8°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles for solutions, as this may cause hydrochloride dissociation. Compatibility testing with common lab plastics (e.g., PTFE vs. polypropylene) is advised to prevent leaching .
Q. How should researchers mitigate risks during biological activity assays?
- Methodological Answer :
Use fume hoods for weighing powdered compounds to avoid inhalation.
Wear nitrile gloves and safety goggles to prevent skin/eye contact.
Quench waste with 10% sodium bicarbonate before disposal.
Safety Data Sheets (SDS) for structurally similar spirocyclic amines highlight acute toxicity risks (oral LD₅₀: ~300 mg/kg in rodents) .
Contradiction Analysis
Q. How can conflicting reports about the compound’s solubility in aqueous buffers be addressed?
- Methodological Answer : Solubility discrepancies arise from variations in buffer ionic strength or pH. Systematic studies should:
Measure solubility in PBS (pH 7.4) vs. citrate buffer (pH 3.0).
Use dynamic light scattering (DLS) to detect aggregation.
Evidence suggests solubility >10 mM in acidic buffers but <1 mM at neutral pH due to protonation state changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
